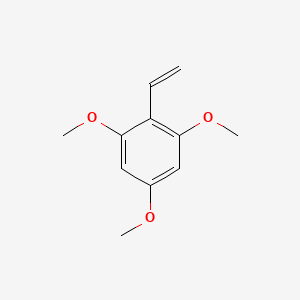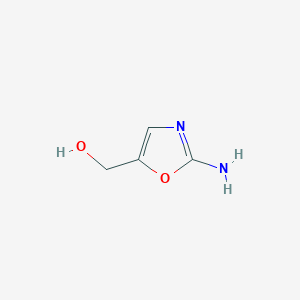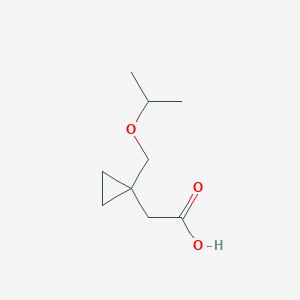
1-(5-(P-tolyl)furan-2-yl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-(P-tolyl)furan-2-yl)propan-2-one is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a p-tolyl group and a propan-2-one moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(P-tolyl)furan-2-yl)propan-2-one can be achieved through several methods. One common approach involves the reaction of p-tolylacetic acid with furan-2-carbaldehyde in the presence of a base, followed by oxidation to form the desired ketone. Another method involves the Friedel-Crafts acylation of furan with p-tolylpropan-2-one under acidic conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-(P-tolyl)furan-2-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
1-(5-(P-tolyl)furan-2-yl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 1-(5-(P-tolyl)furan-2-yl)propan-2-one involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in further chemical reactions. The specific pathways and targets depend on the context of its use, such as in biological systems or industrial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Furan-2-yl)propan-2-one: This compound lacks the p-tolyl group and has different reactivity and applications.
1-(5-(P-tolyl)furan-2-yl)propan-2-ol: The alcohol derivative of the compound, which has different chemical properties and uses.
Uniqueness
1-(5-(P-tolyl)furan-2-yl)propan-2-one is unique due to the presence of both the furan ring and the p-tolyl group, which confer specific chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis and industrial processes.
Propriétés
Formule moléculaire |
C14H14O2 |
|---|---|
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
1-[5-(4-methylphenyl)furan-2-yl]propan-2-one |
InChI |
InChI=1S/C14H14O2/c1-10-3-5-12(6-4-10)14-8-7-13(16-14)9-11(2)15/h3-8H,9H2,1-2H3 |
Clé InChI |
FUKKNMWLGAPPRM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC=C(O2)CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-Fluoro-4-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13602385.png)



![2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylethan-1-amine](/img/structure/B13602417.png)
![2-Oxa-6-azaspiro[3.4]octane-6-carboxamide](/img/structure/B13602418.png)








